molecular formula C9H6N4S B2811964 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 43029-38-5

6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B2811964
CAS-Nummer: 43029-38-5
Molekulargewicht: 202.24
InChI-Schlüssel: YZYHQEVIKOTCTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of 3-arylamino-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines derivatives involves heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate for 2 hours, and subsequently with p-TsOH .


Molecular Structure Analysis

The molecular structure of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This structure allows it to make specific interactions with different target receptors, making it a precise pharmacophore with a bioactive profile .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives include the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone . This reaction is facilitated by the use of dry DMF, potassium carbonate, and p-TsOH .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. Swamy et al. (2006) synthesized a series of these derivatives and found significant inhibition against various microbial strains, suggesting their potential as antimicrobial agents (Swamy et al., 2006). Additionally, a study by Jilloju et al. (2021) described an efficient synthesis method for these derivatives, emphasizing their antimicrobial activity and molecular docking interactions (Jilloju et al., 2021).

Anticancer Potential

Research has also explored the anticancer properties of these compounds. Chowrasia et al. (2017) reported that fluorinated 3,6-diaryl derivatives showed moderate to good antiproliferative potency against various cancer cell lines, indicating their potential in cancer therapy (Chowrasia et al., 2017).

Antioxidant Activity

Another study by Seelolla and Ponneri (2016) synthesized a series of these derivatives and tested them for antioxidant properties. Some compounds showed good radical scavenging activity, suggesting their potential as antioxidants (Seelolla & Ponneri, 2016).

Crystal Structure Analysis

The crystal structure of these compounds has been studied to understand their molecular configuration better. For instance, Wu (2013) synthesized a new compound and determined its crystal structure, which helps in understanding its chemical behavior (Wu, 2013).

Other Pharmacological Activities

These derivatives have also been investigated for various other pharmacological activities. For example, research by Deng et al. (2012) evaluated the anticonvulsant activity of triazolothiadiazole derivatives, indicating their potential use in treating seizures (Deng et al., 2012).

Zukünftige Richtungen

The future directions for 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives could involve further exploration of their diverse pharmacological activities and the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Eigenschaften

IUPAC Name

6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c1-2-4-7(5-3-1)8-12-13-6-10-11-9(13)14-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYHQEVIKOTCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.